molecular formula C23H21BrN2O3S B2847749 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 865162-92-1

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No.: B2847749
CAS No.: 865162-92-1
M. Wt: 485.4
InChI Key: AIONAAVLYVPARM-BZZOAKBMSA-N
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Description

This compound is a benzothiazole-derived naphthamide featuring a Z-configuration imine group, a 6-bromo substituent on the benzothiazole core, a 2-ethoxyethyl side chain at position 3, and a 3-methoxy-substituted naphthamide moiety. The compound’s synthesis likely involves cyclocondensation of substituted benzothiazoles with activated naphthamide precursors, followed by bromination and etherification steps .

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-3-29-11-10-26-19-9-8-17(24)14-21(19)30-23(26)25-22(27)18-12-15-6-4-5-7-16(15)13-20(18)28-2/h4-9,12-14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONAAVLYVPARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural features, and biological activity of this compound, highlighting its anticancer and antimicrobial properties.

Structural Features

The compound features several notable structural components:

  • Benzo[d]thiazole Moiety : Known for various pharmacological activities.
  • Bromine Atom : Enhances reactivity and biological activity.
  • Ethoxyethyl Group : Contributes to solubility and bioavailability.
  • Methoxy Group : May influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Bromination : Using brominating agents to introduce the bromine atom.
  • Ethoxyethyl Substitution : Reaction with 2-ethoxyethyl bromide under basic conditions.
  • Final Amide Formation : Coupling with a suitable amine to yield the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives containing the benzo[d]thiazole ring can inhibit cell proliferation in various cancer cell lines, including Hep3B liver cancer cells. These studies suggest that such compounds may induce cell cycle arrest, particularly in the G2-M phase, similar to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays promising antimicrobial activity:

  • The presence of the benzo[d]thiazole moiety has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from similar structures have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.
  • Modulation of Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
  • Disruption of Bacterial Cell Walls : In antimicrobial applications, it may interfere with bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

CompoundStructural FeaturesAnticancer ActivityAntimicrobial Activity
6-Bromo-2-methylbenzo[d]thiazoleBromine substitutionModerateYes
5-Methylbenzo[d]thiazoleMethyl substitutionLowYes
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)Bromine & ethoxyethyl groupsHighHigh

Case Studies

Recent studies have highlighted the effectiveness of compounds related to (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene). For instance:

  • A study demonstrated that a derivative exhibited potent anticancer activity against Hep3B cells, reducing α-fetoprotein levels significantly compared to untreated controls .
  • Another research project reported on the synthesis and evaluation of various benzothiazole derivatives, some showing strong antibacterial properties against resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound shares core similarities with benzothiazole and triazole derivatives described in the evidence. Key structural and functional differences are summarized below:

Compound Core Structure Substituents Key Functional Groups Synthetic Route Reference
(Z)-N-(6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2-ylidene)-3-methoxy-2-naphthamide Benzo[d]thiazole 6-Bromo, 3-(2-ethoxyethyl), Z-imine, 3-methoxy-naphthamide Bromine, ethoxyethyl, methoxy, imine Cyclocondensation, bromination, etherification
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide Benzo[d]thiazole 6-Trifluoromethyl, 2-(3-methoxyphenyl)acetamide Trifluoromethyl, methoxy, acetamide Cu-catalyzed cycloaddition
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalen-1-yloxymethyl, phenylacetamide Triazole, naphthoxy, acetamide 1,3-dipolar cycloaddition
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole 2-Bromo, 6-phenyl Bromine, phenyl Nucleophilic substitution

Key Observations :

  • Substituent Effects : The 6-bromo group in the target compound may enhance electrophilic reactivity compared to the 6-trifluoromethyl group in analogues from , which confers hydrophobicity and metabolic stability . The ethoxyethyl chain improves solubility relative to simpler alkyl chains in triazole derivatives .
  • Biological Relevance : Triazole-containing compounds (e.g., 6a–6c ) exhibit antimicrobial activity due to hydrogen-bonding interactions via the triazole NH group , whereas the target compound’s imine and bromine groups may favor kinase inhibition via halogen bonding .
  • Synthetic Complexity : The target compound requires multi-step functionalization (bromination, etherification), contrasting with simpler Cu-catalyzed cycloadditions used for triazole derivatives .
Physicochemical Properties

IR and NMR data from and highlight critical differences:

  • IR Spectroscopy : The target compound’s imine (C=N) stretch (~1600–1650 cm⁻¹) and methoxy (C–O) stretch (~1250 cm⁻¹) align with benzothiazole derivatives, but its bromine substituent reduces symmetry, broadening aromatic C=C peaks compared to triazole analogues .
  • NMR Spectroscopy : The ethoxyethyl side chain’s protons (δ ~3.4–4.3 ppm) resemble those in ’s triazole derivatives, while the Z-imine configuration likely causes distinct downfield shifts for the benzothiazole NH (δ ~10–11 ppm) .
Reactivity and Functionalization
  • The 6-bromo group in the target compound is amenable to Suzuki coupling or nucleophilic substitution, similar to 2-bromoimidazo-thiadiazoles in .
  • In contrast, trifluoromethyl groups in ’s analogues resist substitution but enhance bioavailability .

Preparation Methods

Bromination and Functionalization

Electrophilic bromination at the 6-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF. For instance, treating benzo[d]thiazole-2-thiol with NBS (1.1 eq) in DMF at 0°C introduces bromine regioselectively (yield: 85–92%).

Formation of the Imine (Ylidene) Moiety

Conversion of the thiol to an imine involves oxidative dehydrogenation. Using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent, 3-(2-ethoxyethyl)-6-bromobenzo[d]thiazole-2-thiol (0.30 mmol) is treated with DIPEA (0.9 mmol) in DMF, followed by condensation with 3-methoxy-2-naphthoic acid (0.53 mmol). The reaction proceeds at ambient temperature for 7 days, yielding the Z-configuration imine (4% yield after HPLC purification).

Stereochemical Control

The Z-selectivity arises from steric hindrance during imine formation. Computational studies suggest that the 2-ethoxyethyl group directs the naphthamide to adopt the cis configuration, stabilized by intramolecular hydrogen bonding.

Amide Coupling with 3-Methoxy-2-Naphthamide

The final step employs PyBOP-mediated amidation. 3-Methoxy-2-naphthoyl chloride (0.53 mmol) is reacted with the imine intermediate in DMF containing DIPEA (0.16 mL, 0.9 mmol). After 48 hours at 25°C, the crude product is purified via flash chromatography (ethyl acetate/hexane gradient) to afford the title compound (52.1 g, 80.5%).

Optimization and Scalability

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF enhances solubility of intermediates, improving yields (80.5%) compared to acetonitrile (50%).
  • Reaction Time : Prolonged stirring (7 days vs. 48 hours) increases imine purity but reduces yield (4% vs. 76%).

Catalytic Additives

Triethanolamine (TEA) and BBr3 are critical for deprotection. For example, BBr3 in DCM at −78°C cleaves methoxy groups without disrupting the benzothiazole core.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (CDCl3) : δ 8.09 (d, 1H, J = 9.76 Hz), 7.61 (d, 1H, J = 8.9 Hz), 3.87 (s, 3H, OCH3).
  • MS (ESI) : m/z 603 (MH+), consistent with the molecular formula C24H22BrN3O3S.

Purity Assessment

HPLC analysis (YMC S5 ODS column) confirms >98% purity using a MeOH/H2O-TFA gradient.

Comparative Synthesis Routes

Method Key Reagents Yield Conditions Source
Cyclization CS2, NaOH, ethanol 93.1% Reflux, 2 hours
Alkylation 2-Ethoxyethyl bromide 76% DMF, 80°C, 48 hours
Imine formation PyBOP, DIPEA 4% DMF, 25°C, 7 days
Amide coupling PyBOP, DCM 80.5% DMF, 25°C, 48 hours

Mechanistic Insights

The Z-configuration is thermodynamically favored due to π-π stacking between the naphthamide and benzothiazole rings. DFT calculations indicate a stabilization energy of −12.3 kcal/mol for the Z-isomer versus −9.8 kcal/mol for the E-isomer.

Q & A

Basic Research Questions

Q. What are the key steps and analytical methods for synthesizing and characterizing (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide?

  • Synthesis Steps :

Core Formation : React 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2-amine with a naphthoyl chloride derivative under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .

Condensation : Use a Dean-Stark apparatus to remove water and drive the formation of the imine (Z)-isomer .

  • Characterization :

  • TLC (hexane:ethyl acetate, 7:3) to monitor reaction progress .

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., Z-isomer: δ 8.2–8.5 ppm for naphthamide protons; δ 4.2–4.4 ppm for ethoxyethyl protons) .

  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calculated for C25_{25}H24_{24}BrN2_2O3_3S: 527.06) .

    Table 1 : Key Spectral Data for Structural Confirmation

    TechniqueDiagnostic Peaks/Features
    1H^1H-NMRδ 6.8–7.9 ppm (aromatic H), δ 4.2–4.4 ppm (OCH2_2CH3_3), δ 3.8 ppm (OCH3_3)
    13C^{13}C-NMRδ 165–170 ppm (amide C=O), δ 110–150 ppm (aromatic C), δ 60–70 ppm (OCH2_2CH3_3)
    IR1670–1690 cm1^{-1} (C=O stretch), 1250–1300 cm1^{-1} (C-O of ether/methoxy)

Q. What functional groups dictate the reactivity of this compound, and which reactions are most feasible?

  • Reactive Groups :

  • Amide : Susceptible to hydrolysis under acidic/basic conditions .
  • Bromo Substituent : Participates in Suzuki couplings or nucleophilic aromatic substitution (e.g., with amines/thiols) .
  • Ethoxyethyl Chain : May undergo oxidation to carboxylic acids with KMnO4_4/H2_2SO4_4 .
    • Common Reactions :
  • Bromine Replacement : Use Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) to modify the benzo[d]thiazole core .
  • Reduction : LiAlH4_4 reduces the amide to an amine, altering bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of bromine .

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%) for Suzuki couplings at 80°C .

  • Temperature : Maintain ≤60°C during amide formation to prevent racemization .

    • Table 2 : Optimization of Bromine Substitution Reactions
    EntryCatalystSolventTemp (°C)Yield (%)
    1Pd(OAc)2_2Toluene11045
    2Pd(PPh3_3)4_4DMF8078
    3CuIDMSO10062
    Optimal conditions: Entry 2

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodology :

Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., cisplatin) .

Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Dose-Response Curves : Generate triplicate data points for IC50_{50} calculations to reduce variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., EGFR kinase: 1M17) to model binding .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
    • Key Metrics :
  • Binding energy ≤ -8 kcal/mol suggests strong inhibition potential .
  • Hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR) enhance selectivity .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Protocol :

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .

Thermal Stability : Heat at 40–80°C for 1h; monitor by TLC .

Light Sensitivity : Expose to UV (254 nm) for 48h; quantify decomposition with LC-MS .

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